molecular formula C21H21BrF2N4O B1497923 Cytochrome P450 14a-demethylase inhibitor 1i CAS No. 1155361-07-1

Cytochrome P450 14a-demethylase inhibitor 1i

Cat. No.: B1497923
CAS No.: 1155361-07-1
M. Wt: 463.3 g/mol
InChI Key: JBOSAXVFTHRCCQ-UHFFFAOYSA-N
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Description

1-{(4-Bromophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol is a complex organic compound that features a combination of bromine, fluorine, and triazole groups

Preparation Methods

The synthesis of 1-{(4-Bromophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromobenzyl bromide with prop-2-en-1-amine to form the corresponding amine derivative. This intermediate is then reacted with 2,4-difluorobenzaldehyde and 1H-1,2,4-triazole under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

1-{(4-Bromophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms in the compound can undergo nucleophilic substitution reactions with suitable nucleophiles.

    Addition: The double bond in the prop-2-en-1-yl group can participate in addition reactions with electrophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{(4-Bromophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-{(4-Bromophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The triazole ring, in particular, is known to interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar compounds to 1-{(4-Bromophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol include other triazole-containing molecules and compounds with similar functional groups. For example:

    1-{(4-Chlorophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol: This compound has a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    1-{(4-Bromophenyl)methylamino}-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol: This compound has chlorine atoms instead of fluorine, which may influence its chemical properties and applications.

The uniqueness of 1-{(4-Bromophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrF2N4O/c1-2-9-27(11-16-3-5-17(22)6-4-16)12-21(29,13-28-15-25-14-26-28)19-8-7-18(23)10-20(19)24/h2-8,10,14-15,29H,1,9,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOSAXVFTHRCCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC1=CC=C(C=C1)Br)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrF2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655271
Record name 1-{[(4-Bromophenyl)methyl](prop-2-en-1-yl)amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155361-07-1
Record name 1-{[(4-Bromophenyl)methyl](prop-2-en-1-yl)amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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